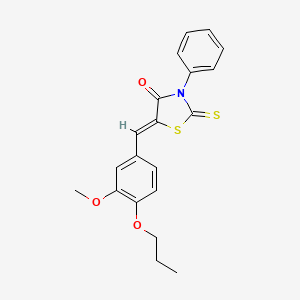
5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
説明
5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that belongs to the thiazolidinone family. It is a yellow crystalline solid that has been widely studied for its potential applications in various fields, including medicine and agriculture.
科学的研究の応用
5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicine. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use in the treatment of diabetes, as it has been shown to improve insulin sensitivity and reduce blood glucose levels.
作用機序
The mechanism of action of 5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One advantage of using 5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, making it suitable for use in a variety of experimental settings. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for research involving 5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. Another area of interest is in the development of new agricultural products, as this compound has been shown to have potential as a plant growth regulator and insecticide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, 5-(3-methoxy-4-propoxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a promising compound that has been studied extensively for its potential applications in medicine and agriculture. Its synthesis method is well-established, and it has been shown to exhibit a number of biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are also many future directions for research involving this compound.
特性
IUPAC Name |
(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-3-11-24-16-10-9-14(12-17(16)23-2)13-18-19(22)21(20(25)26-18)15-7-5-4-6-8-15/h4-10,12-13H,3,11H2,1-2H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXHWSLKLCPGTK-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 5-(aminocarbonyl)-2-[(3,3-diphenylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4767917.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B4767925.png)
![3-benzyl-5-[(4-bromobenzyl)thio]-4-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4767928.png)
![5-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole](/img/structure/B4767933.png)
![1'-butyl-7'-methylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4767940.png)

![2-{5-[(2-chlorophenoxy)methyl]-2-furoyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4767964.png)
![3-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4767982.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4767984.png)

![2-{[(2-chloro-6-fluorobenzyl)thio]acetyl}-N-(3-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4767995.png)
![N-[1-(4-ethylphenyl)ethyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4768012.png)
![2-(4-methoxyphenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4768014.png)
![2,5-dimethyl-N-[3-(1H-tetrazol-1-yl)phenyl]-3-furamide](/img/structure/B4768021.png)